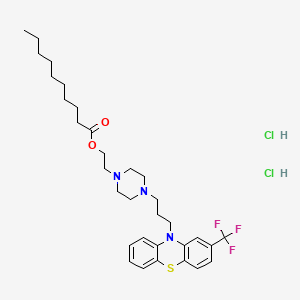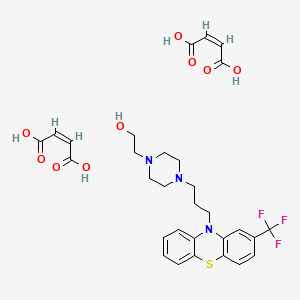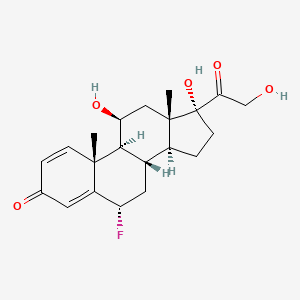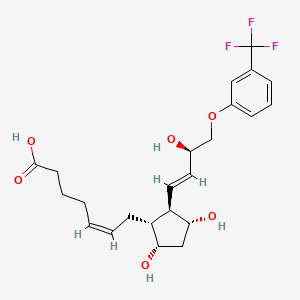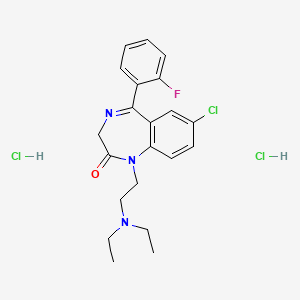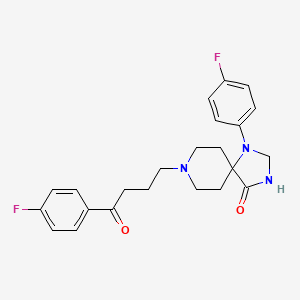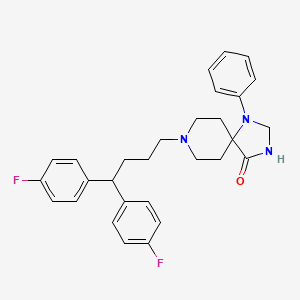
Forodesine
Overview
Description
Forodesine, also known as Immucillin H, Mundesine, and Fodosine, is a transition-state analog inhibitor of purine nucleoside phosphorylase . It has been studied for the treatment of patients with T-cell acute lymphoblastic leukemia (T-ALL) and B-cell acute lymphocytic leukemia (B-ALL) .
Molecular Structure Analysis
Forodesine belongs to the class of organic compounds known as pyrrolopyrimidines, which consists of a pyrrole ring fused to a pyrimidine . Its chemical formula is C11H14N4O4 . The exact mass is 266.10 and the molecular weight is 266.257 .
Physical And Chemical Properties Analysis
Forodesine has a density of 2.0±0.1 g/cm3, a boiling point of 694.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.3 mmHg at 25°C . Its molar refractivity is 61.2±0.5 cm3, and it has 8 H bond acceptors and 6 H bond donors .
Scientific Research Applications
Innate Immune Response Modulation
Forodesine has been shown to amplify the host innate immune response through Toll-like receptor 7 (TLR7) activation. This is particularly significant in preventing experimental Graft-Versus-Host Disease (GVHD). By inhibiting purine nucleoside phosphorylase (PNP), Forodesine leads to nucleotide pool imbalances, resulting in selective apoptosis of T-cells .
Treatment of Peripheral T-cell Lymphoma
Forodesine demonstrates efficacy in patients with relapsed peripheral T-cell lymphoma. It serves as a purine nucleoside phosphorylase inhibitor, offering a potential treatment option for this aggressive non-Hodgkin lymphoma subtype .
Leukemia and Lymphoma Therapy
Immucillin H selectively inhibits human T lymphocytes and has been reported to inhibit the growth of malignant T-cell leukemia lines through the induction of apoptosis. It also inhibits activated normal human T cells after antigenic stimulation in vitro, suggesting its potential for treating human T-cell leukemia and lymphoma .
Immunosuppression in Transplantation
The compound’s ability to selectively inhibit T lymphocytes positions it as a potential agent for inducing immunosuppression in organ transplantation, particularly to prevent organ allograft rejection and treat graft-versus-host disease .
Autoimmune Disease Management
Aberrant T lymphocyte activity is implicated in the development of diverse autoimmune diseases. Immucillin H’s selective inhibition of T lymphocytes could be leveraged to suppress abnormal T cell responses without resulting in generalized host immunosuppression .
Antiviral Applications
Due to its impact on the immune system and T-cell modulation, Forodesine may have applications in antiviral therapies, particularly in conditions where T-cell regulation is crucial for disease management .
Cancer Research Tool
As a powerful transition-state analog inhibitor of PNP, Immucillin H can be used as a research tool in cancer studies to understand the role of T lymphocytes in cancer progression and to develop targeted therapies .
Pharmacological Studies
The design of Immucillin H from an enzymatic transition-state analysis exemplifies a powerful approach for developing high-affinity enzyme inhibitors with pharmacologic activity. It serves as a model compound in pharmacological studies to design new drugs with similar mechanisms of action .
Future Directions
Forodesine has shown activity in preclinical studies with malignant cells and clinical utility against T-cell acute lymphoblastic leukemia and cutaneous T-cell lymphoma . It has been suggested that an alternate dosing schedule and/or higher doses to achieve greater intracellular deoxyguanosine triphosphate may be beneficial . Additionally, Forodesine has been found to amplify the host innate immune response through Toll-like receptor 7 activation while preventing experimental graft-versus-host disease .
properties
IUPAC Name |
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19)/t5-,7+,9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXDMQDITUYRK-KUBHLMPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943276 | |
| Record name | Forodesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Forodesine | |
CAS RN |
209799-67-7 | |
| Record name | Immucillin H | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209799-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Forodesine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209799677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Forodesine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Forodesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORODESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/426X066ELK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



